molecular formula C8H15ClN2OS B1377505 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1432680-93-7

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B1377505
CAS No.: 1432680-93-7
M. Wt: 222.74 g/mol
InChI Key: ZNQGIMPFNZRDKK-UHFFFAOYSA-N
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Description

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS RN: 36844-76-5) is a spirocyclic compound with the molecular formula C₁₇H₂₃ClN₂O₃S and a molecular weight of 370.89 g/mol . Its structure features a sulfur atom (thia group) and two nitrogen atoms (diaza groups) within a spiro[4.5]decane framework, with a methyl substituent at position 4 and a 2,3-dihydro-1,4-benzodioxin-2-ylmethyl group at position 6.

Properties

IUPAC Name

4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS.ClH/c1-10-7(11)6-12-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQGIMPFNZRDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC12CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. The reaction is facilitated by a Dean-Stark trap to remove water, ensuring the formation of the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as continuous flow processes and the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

4-Methyl-1-thia-4,8-diazaspiro[4

Mechanism of Action

The mechanism of action of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is not fully elucidated. its anti-ulcer activity suggests it may interact with gastric mucosal receptors or enzymes involved in acid secretion . The presence of the spirocyclic structure likely contributes to its binding affinity and specificity for these molecular targets.

Comparison with Similar Compounds

Key Observations:

  • Spiclomazine (27007-85-8) is the most well-studied analog, demonstrating potent apoptotic activity in pancreatic cancer cells (CFPAC-1 and MIA PaCa-2) via mitochondrial pathways . Its phenothiazine substituent likely enhances lipophilicity and membrane permeability, contributing to cytotoxicity.
  • The sulfone derivative (801213-04-7) introduces a polar 1,1-dioxide group, which may alter solubility and metabolic stability compared to the parent thia compound .
  • Steric and electronic effects : The 2-ethyl substituent in (2S)-2-ethyl-8-methyl analog (503431-81-0) could influence stereoselective interactions with biological targets .

Pharmacological and Industrial Relevance

  • The 4-phenyl analog (2044705-27-1) lacks sulfur but retains a diazaspiro core, suggesting possible utility in CNS drug development due to structural similarity to fenspiride hydrochloride, a known respiratory anti-inflammatory agent .

Biological Activity

Overview

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C8H14ClN2OS
  • CAS Number : 802889-03-8

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The spirocyclic structure enables it to fit into binding sites, thus modulating the activity of these targets. Notably, it has shown promise as an anti-ulcer agent, functioning similarly to established medications like omeprazole by reducing gastric acid secretion.

Anti-Ulcer Activity

Research indicates that this compound exhibits significant anti-ulcer properties. In vivo studies have demonstrated its efficacy in reducing gastric acid secretion, which is crucial for treating peptic ulcers and gastroesophageal reflux disease (GERD). The mechanism likely involves inhibition of proton pumps or histamine receptors, leading to decreased acid production in the stomach .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its spirocyclic structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-Ulcer Studies : A study compared the anti-ulcer effects of this compound with omeprazole in animal models. Results indicated comparable efficacy in reducing ulceration and gastric acid secretion.
  • Synthetic Pathways : Research has detailed efficient synthetic routes for producing this compound, emphasizing its scalability for industrial applications. The one-pot three-component condensation reaction involving N-benzylpiperidone and thioglycolic acid has been highlighted as a key method for synthesis .
  • Potential Applications in Drug Development : The compound's unique structure makes it a candidate for further development into drugs targeting gastrointestinal disorders and possibly other therapeutic areas such as antimicrobial treatment or cancer therapy due to its interaction with biological targets .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-UlcerComparable efficacy to omeprazole
AntimicrobialPotential activity against various pathogens
Synthetic MethodsOne-pot condensation reaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 2
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride

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